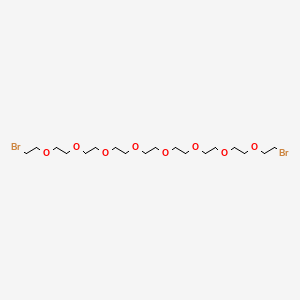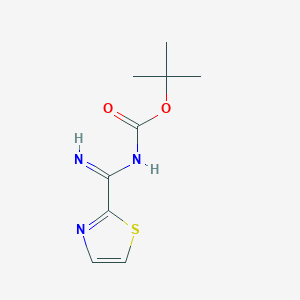
5-nitro-1,1-dioxo-2-methyl-1,2-benzisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a nitro group at the 5-position and a methyl group at the 2-position. The presence of the 1,1-dioxide group adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the nitration of 2-methylbenzo[d]isothiazol-3(2H)-one followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the 1,1-dioxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes contributes to its biological activity.
Comparación Con Compuestos Similares
2-Methyl-5-nitrobenzothiazole: Similar in structure but lacks the 1,1-dioxide group.
5-Nitroisothiazole: Contains a nitro group but differs in the position and presence of other substituents.
Benzothiazole: Lacks the nitro and methyl groups, and the 1,1-dioxide group.
Uniqueness: 2-Methyl-5-nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the nitro and 1,1-dioxide groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6N2O5S |
|---|---|
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6N2O5S/c1-9-8(11)6-4-5(10(12)13)2-3-7(6)16(9,14)15/h2-4H,1H3 |
Clave InChI |
DISOWQUNWQNKNX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)


![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
